molecular formula C17H16F3NO4S2 B2673333 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine CAS No. 1797980-25-6

1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine

Cat. No.: B2673333
CAS No.: 1797980-25-6
M. Wt: 419.43
InChI Key: CJPOSPLVOKLNGO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a complex organic compound characterized by the presence of fluorinated benzenesulfonyl groups attached to a piperidine ring

Preparation Methods

The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the fluorinated benzenesulfonyl chlorides. These intermediates are then reacted with piperidine under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its fluorinated groups make it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups enhance binding affinity and specificity, allowing for precise modulation of biological pathways.

Comparison with Similar Compounds

Compared to other fluorinated benzenesulfonyl piperidines, 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is unique due to its specific substitution pattern. Similar compounds include:

  • 1-(2,4-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine
  • 1-(2,6-difluorobenzenesulfonyl)-3-(3-fluorobenzenesulfonyl)piperidine

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S2/c18-12-6-8-13(9-7-12)26(22,23)14-3-2-10-21(11-14)27(24,25)17-15(19)4-1-5-16(17)20/h1,4-9,14H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPOSPLVOKLNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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